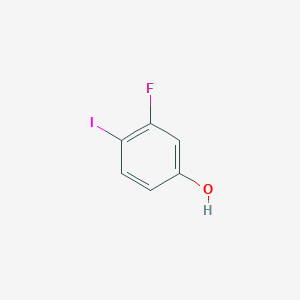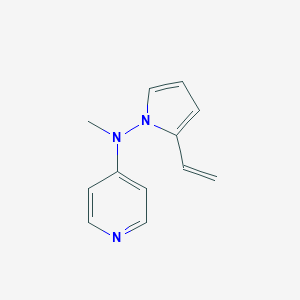
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various applications, including drug development and bioimaging.
Applications De Recherche Scientifique
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been used in various scientific research applications, including drug development, bioimaging, and cancer therapy. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been used as a fluorescent probe for imaging biological tissues and cells, as it exhibits strong fluorescence properties.
Mécanisme D'action
The mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). ROS are known to cause cellular damage and contribute to the development of various diseases, including cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, which protect cells against oxidative stress.
Effets Biochimiques Et Physiologiques
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. Additionally, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been found to protect against oxidative stress and prevent cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an excellent fluorescent probe for bioimaging. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine also possesses various biological activities, making it a promising candidate for drug development and cancer therapy. However, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine in lab experiments.
Orientations Futures
There are several future directions for the research of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. One potential direction is the development of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine-based drugs for the treatment of inflammation, cancer, and other diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine and its potential toxicity at high concentrations. Finally, the use of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine as a fluorescent probe for bioimaging could be further explored, including the development of new imaging techniques and applications.
Méthodes De Synthèse
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-vinylpyrrole with 4-bromopyridine in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to obtain Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. The yield of this method is high, and the purity of the product can be easily achieved using column chromatography.
Propriétés
Numéro CAS |
111225-12-8 |
|---|---|
Nom du produit |
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine |
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-(2-ethenylpyrrol-1-yl)-N-methylpyridin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-3-11-5-4-10-15(11)14(2)12-6-8-13-9-7-12/h3-10H,1H2,2H3 |
Clé InChI |
PMRGRIKEHLCIFM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
SMILES canonique |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
Synonymes |
4-Pyridinamine,N-(2-ethenyl-1H-pyrrol-1-yl)-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



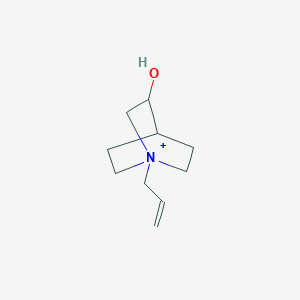
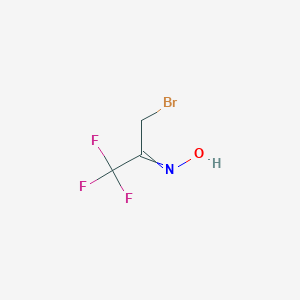
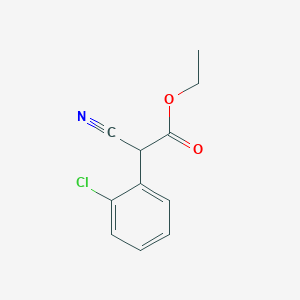
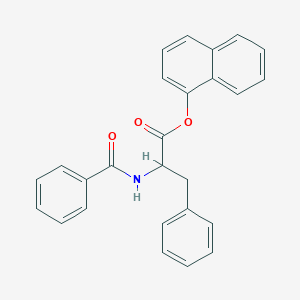
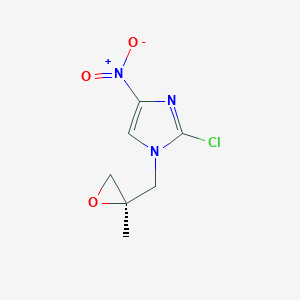
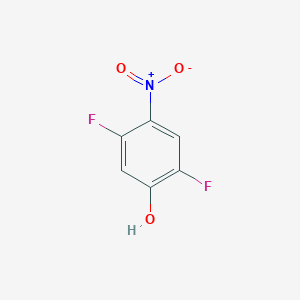
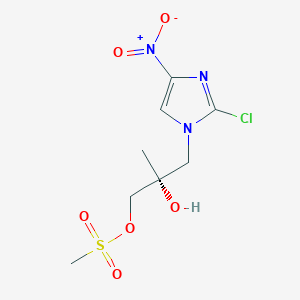
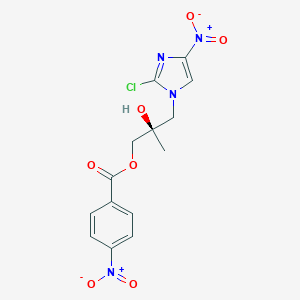
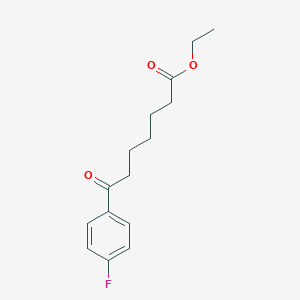
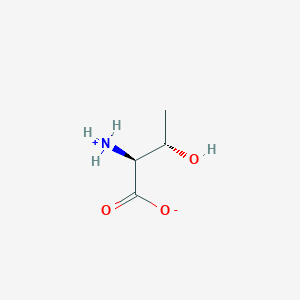
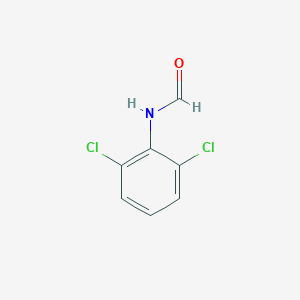
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
